Cas no 1208697-01-1 (3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid)

3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a specialized organic compound featuring a naphthalene core linked to a pyrazole-carboxylic acid moiety. Its structural complexity, including a methoxy substituent and phenyl group, makes it valuable for pharmaceutical and materials research. The compound exhibits potential as an intermediate in synthesizing bioactive molecules due to its rigid aromatic framework and functional group versatility. Its carboxylic acid group allows for further derivatization, enhancing utility in drug discovery and coordination chemistry. The methoxynaphthalene component may contribute to enhanced solubility and binding interactions in target applications. This compound is suited for exploratory studies in medicinal chemistry and functional material design.
3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid structure
1208697-01-1 structure
Product Name:3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS No:1208697-01-1
MF:C21H16N2O3
MW:344.363345146179
CID:5711625
PubChem ID:45792549
Update Time:2025-06-10

3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
    • 3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
    • Inchi: 1S/C21H16N2O3/c1-26-18-10-9-14-7-8-15(11-16(14)12-18)20-19(21(24)25)13-23(22-20)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25)
    • InChI Key: WYCWYJSWJWFDRO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C=CC(=CC=2C=1)C1C(C(=O)O)=CN(C2C=CC=CC=2)N=1

3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid Pricemore >>

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Additional information on 3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Comprehensive Overview of 3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1208697-01-1)

3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1208697-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique pyrazole-carboxylic acid backbone and methoxynaphthalene moiety, exhibits promising properties for applications in drug discovery and advanced material synthesis. Researchers are particularly interested in its potential as a bioactive scaffold due to its structural features that mimic natural pharmacophores.

The compound's molecular structure combines a naphthalene ring with a methoxy group at the 7-position, which enhances its electronic properties and solubility in organic solvents. The presence of a phenyl-pyrazole unit further contributes to its versatility in chemical modifications. Recent studies highlight its utility in developing small molecule inhibitors for enzymatic targets, particularly in oncology and inflammation research. Its carboxylic acid functionality allows for easy derivatization, making it a valuable intermediate in medicinal chemistry.

In the context of current trends, 3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid aligns with the growing demand for heterocyclic compounds in drug design. Searches for "pyrazole derivatives in cancer therapy" and "naphthalene-based bioactive molecules" have surged, reflecting the compound's relevance. Its potential as a fluorescence probe or ligand for metal-organic frameworks (MOFs) also makes it a topic of interest in materials science, where researchers explore its photophysical properties.

From a synthetic perspective, the compound is typically prepared via multi-step organic reactions, including Suzuki-Miyaura coupling or Knorr pyrazole synthesis. Its CAS No. 1208697-01-1 serves as a critical identifier in chemical databases, ensuring accurate tracking in patent literature and academic publications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity and structural integrity, which are essential for reproducibility in research.

Environmental and safety considerations for 3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid are well-documented, with no significant hazards reported under standard handling conditions. Its stability under ambient temperatures and compatibility with common laboratory protocols further enhance its practicality. As the scientific community continues to explore structure-activity relationships (SAR) in drug development, this compound stands out as a promising candidate for further optimization.

In summary, CAS No. 1208697-01-1 represents a compelling case study in the intersection of medicinal chemistry and materials science. Its structural complexity and functional adaptability position it as a valuable tool for researchers addressing challenges in targeted therapy and functional material design. Future directions may include computational modeling to predict its interactions with biological targets or engineering its derivatives for enhanced performance in optoelectronic applications.

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